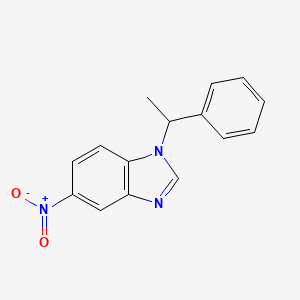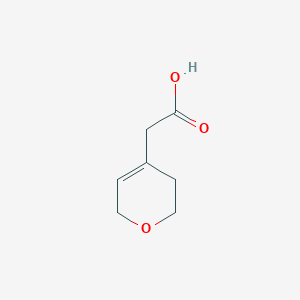
Chloro-(dimethyl-lambda4-sulfanylidene)borane
概要
説明
Chloro-(dimethyl-lambda4-sulfanylidene)borane is a chemical compound with the molecular formula C2H8BClS It is a boron-containing compound that features a chloro group and a dimethyl-lambda4-sulfanylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro-(dimethyl-lambda4-sulfanylidene)borane typically involves the reaction of borane with dimethyl sulfide and a chlorinating agent. One common method is the reaction of borane-dimethyl sulfide complex with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反応の分析
Types of Reactions
Chloro-(dimethyl-lambda4-sulfanylidene)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borane or other boron-containing compounds.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borane or other boron-containing compounds.
Substitution: Various substituted boranes depending on the nucleophile used.
科学的研究の応用
Chloro-(dimethyl-lambda4-sulfanylidene)borane has several applications in scientific research, including:
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of chloro-(dimethyl-lambda4-sulfanylidene)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and reductions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
類似化合物との比較
Chloro-(dimethyl-lambda4-sulfanylidene)borane can be compared with other boron-containing compounds such as:
Borane-tetrahydrofuran complex: Used in similar reduction reactions but has different stability and solubility properties.
Borane-dimethyl sulfide complex: Similar in structure but used in different reaction conditions and applications.
Diborane: A more reactive and less stable borane compound used in high-energy applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
IUPAC Name |
chloro-(dimethyl-λ4-sulfanylidene)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BClS/c1-5(2)3-4/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWJBJKOSFDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=S(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63348-81-2 | |
| Record name | Chloroborane methyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)





